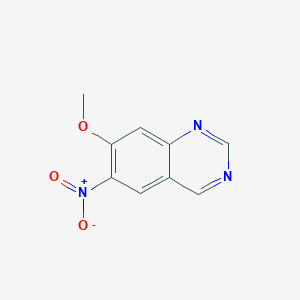
7-Methoxy-6-nitroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-6-nitroquinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-6-nitroquinazoline typically involves multiple steps. One common method starts with 7-fluoro-6-nitroquinazolin-4-ol. The process includes chlorination and nucleophilic substitution reactions. The final product is confirmed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methoxy-6-nitroquinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the quinazoline ring.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents include alkyl halides and aryl halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 7-methoxy-6-aminoquinazoline .
Wissenschaftliche Forschungsanwendungen
7-Methoxy-6-nitroquinazoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand cellular processes and molecular interactions.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 7-Methoxy-6-nitroquinazoline involves its interaction with molecular targets such as receptor tyrosine kinases. By inhibiting these receptors, the compound can interfere with signaling pathways that regulate cell proliferation, differentiation, and survival. This makes it a promising candidate for targeted cancer therapies .
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-7-methoxy-6-nitroquinazoline
- N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-7-methoxy-6-nitroquinazolin-4-amine
- (E)-N-(4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide
Comparison: 7-Methoxy-6-nitroquinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it may exhibit different potency and selectivity towards molecular targets, making it valuable for specific therapeutic applications .
Eigenschaften
Molekularformel |
C9H7N3O3 |
|---|---|
Molekulargewicht |
205.17 g/mol |
IUPAC-Name |
7-methoxy-6-nitroquinazoline |
InChI |
InChI=1S/C9H7N3O3/c1-15-9-3-7-6(4-10-5-11-7)2-8(9)12(13)14/h2-5H,1H3 |
InChI-Schlüssel |
PTTONVQAZGGVPX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C=NC=NC2=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


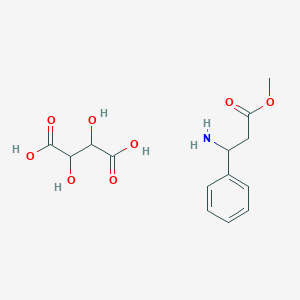
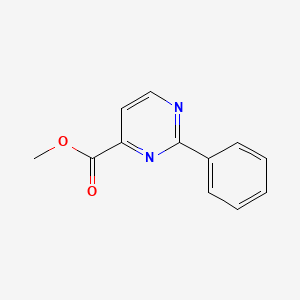

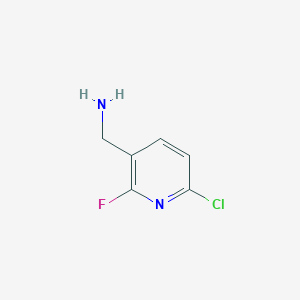
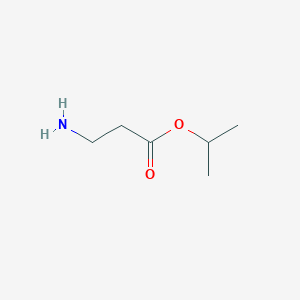
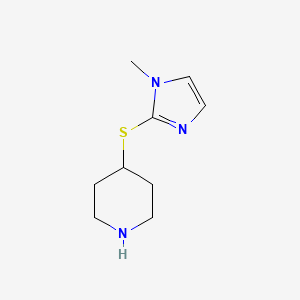

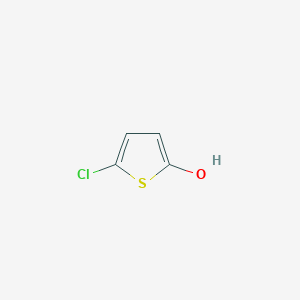
![4-Hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13655690.png)
![7-Fluoropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13655692.png)
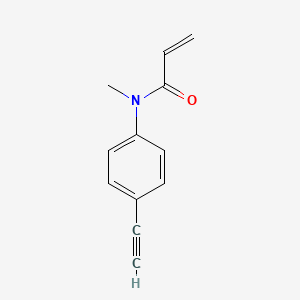
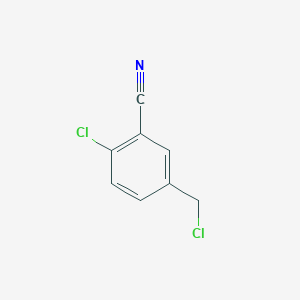
![11-([1,1'-Biphenyl]-4-yl)-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13655707.png)

